![molecular formula C31H45N5O5Si2 B1147446 O6-Benzyl-N2,3-éthène-2'-désoxy-3',5'-O-[tétrakis(isopropyl)-1,3-disiloxanediyl] Guanosine CAS No. 148437-94-9](/img/no-structure.png)

O6-Benzyl-N2,3-éthène-2'-désoxy-3',5'-O-[tétrakis(isopropyl)-1,3-disiloxanediyl] Guanosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

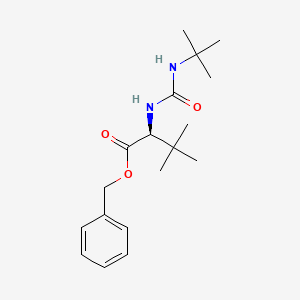

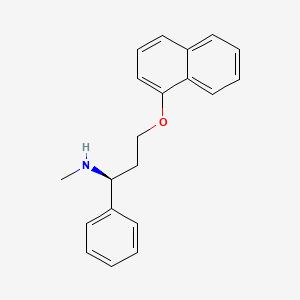

O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine is a synthetic nucleoside analog. This compound is notable for its antiviral properties, particularly in the research of viral diseases such as HIV and herpes simplex virus. It functions by disrupting viral nucleic acid synthesis, thereby impeding viral replication.

Applications De Recherche Scientifique

Chemistry

In chemistry, O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine is used as a building block for the synthesis of more complex nucleoside analogs. It serves as a model compound for studying nucleoside modifications and their effects on nucleic acid properties.

Biology

Biologically, this compound is used to study the mechanisms of viral replication and the effects of nucleoside analogs on DNA and RNA synthesis. It is particularly valuable in research on antiviral therapies.

Medicine

In medicine, the compound’s antiviral properties are explored for potential therapeutic applications. It is investigated for its efficacy against various viral infections, including HIV and herpes simplex virus.

Industry

Industrially, the compound is used in the production of antiviral drugs. Its synthesis and modification are crucial for developing new antiviral agents with improved efficacy and reduced side effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine typically involves multiple steps:

Protection of the Guanosine Base: The guanosine base is protected using tetrakis(isopropyl)-1,3-disiloxanediyl to prevent unwanted reactions at the hydroxyl groups.

Benzylation: The O6 position of the guanosine is benzylated using benzyl chloride in the presence of a base such as sodium hydride.

Etheno Addition: The N2,3 positions are modified by the addition of an etheno group, often using chloroacetaldehyde under acidic conditions.

Deprotection: The final step involves the removal of the protective groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up using batch or continuous flow reactors. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde derivatives.

Reduction: Reduction reactions can target the etheno group, converting it back to a simpler alkyl chain.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and etheno positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Alkylated guanosine derivatives.

Substitution: Thiolated or aminated guanosine derivatives.

Mécanisme D'action

O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine exerts its antiviral effects by incorporating into viral DNA or RNA during replication. This incorporation disrupts the normal synthesis of nucleic acids, leading to premature termination of the viral genome. The compound targets viral polymerases, which are essential for viral replication, thereby inhibiting the proliferation of the virus.

Comparaison Avec Des Composés Similaires

Similar Compounds

O6-Benzylguanine: Another guanosine analog with similar antiviral properties.

2’-Deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine: Lacks the etheno and benzyl modifications but shares the protective group.

N2,3-Ethenoguanosine: Similar etheno modification but without the benzyl group.

Uniqueness

O6-Benzyl-N2,3-etheno-2’-deoxy-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine is unique due to its combined modifications, which enhance its antiviral activity and stability. The benzyl group increases lipophilicity, improving cellular uptake, while the etheno group provides resistance to enzymatic degradation.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine involves the protection of the guanosine nucleoside, followed by the introduction of the etheno bridge and the tetrakis(isopropyl)-1,3-disiloxanediyl group. The benzyl group is then introduced at the O6 position of the guanine ring.", "Starting Materials": [ "Guanosine", "Ethylene glycol", "Triisopropylsilyl chloride", "Tetrakis(isopropyl)-1,3-disiloxane", "Benzyl bromide", "Sodium hydride", "Tetrahydrofuran", "Methanol", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of guanosine with triisopropylsilyl chloride in the presence of imidazole", "Introduction of etheno bridge using ethylene glycol and p-toluenesulfonic acid", "Protection of the 3' and 5' hydroxyl groups with tetrakis(isopropyl)-1,3-disiloxane in the presence of trimethylsilyl trifluoromethanesulfonate", "Introduction of benzyl group at O6 position using benzyl bromide and sodium hydride in tetrahydrofuran", "Deprotection of the tetrakis(isopropyl)-1,3-disiloxane group using methanol and chloroform", "Purification of the compound using column chromatography with a mixture of chloroform and methanol", "Final purification using recrystallization from a mixture of chloroform and methanol", "Characterization of the compound using various spectroscopic techniques" ] } | |

Numéro CAS |

148437-94-9 |

Formule moléculaire |

C31H45N5O5Si2 |

Poids moléculaire |

623.9 g/mol |

Nom IUPAC |

1-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-phenylmethoxyimidazo[2,1-b]purine |

InChI |

InChI=1S/C31H45N5O5Si2/c1-20(2)42(21(3)4)38-18-26-25(40-43(41-42,22(5)6)23(7)8)16-27(39-26)36-19-33-28-29(37-17-24-12-10-9-11-13-24)34-31-32-14-15-35(31)30(28)36/h9-15,19-23,25-27H,16-18H2,1-8H3/t25-,26-,27-/m1/s1 |

Clé InChI |

BLDLNBNHGVBWLB-ZONZVBGPSA-N |

SMILES isomérique |

CC(C)[Si]1(OC[C@@H]2[C@@H](C[C@@H](O2)N3C=NC4=C3N5C=CN=C5N=C4OCC6=CC=CC=C6)O[Si](O1)(C(C)C)C(C)C)C(C)C |

SMILES canonique |

CC(C)[Si]1(OCC2C(CC(O2)N3C=NC4=C3N5C=CN=C5N=C4OCC6=CC=CC=C6)O[Si](O1)(C(C)C)C(C)C)C(C)C |

Synonymes |

1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-β-D-erythro-pentofuranosyl]-4-(phenylmethoxy)-1H-imidazo[2,1-b]purine; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)

![(3R)-3-[[2-(1,3-Benzodioxol-5-ylcarbonyl)-1H-indol-3-yl]methyl]-1-methyl-2,5-piperazinedione](/img/structure/B1147376.png)

![Pyridinium, 1-docosyl-4-[2-(4-hydroxyphenyl)ethenyl]-, bromide (1:1)](/img/structure/B1147381.png)

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)